molecular formula C17H20O3 B12351834 7-Methoxy-5-methyl-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one

7-Methoxy-5-methyl-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12351834
M. Wt: 272.34 g/mol
InChI Key: SVLPSQZPEYZSQQ-UHFFFAOYSA-N
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Description

7-Methoxy-5-methyl-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one is a bicyclic chromen-4-one derivative featuring a partially hydrogenated benzopyranone core. The compound is characterized by a methoxy group at position 7, a methyl group at position 5, and a phenyl substituent at position 2.

Properties

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

7-methoxy-5-methyl-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C17H20O3/c1-11-8-13(19-2)9-15-16(11)17(18)14(10-20-15)12-6-4-3-5-7-12/h3-7,10-11,13,15-16H,8-9H2,1-2H3

InChI Key

SVLPSQZPEYZSQQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC2C1C(=O)C(=CO2)C3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-5-methyl-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-5-methyl-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

7-Methoxy-5-methyl-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-5-methyl-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and bioactivity differences between the target compound and related polyketide-derived molecules from the literature:

Compound Name / ID Core Structure Substituents Bioactivity Source Organism / Study
7-Methoxy-5-methyl-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one (Target Compound) Chromen-4-one 7-OCH₃, 5-CH₃, 3-Ph Not explicitly reported Synthetic or unspecified natural source
Peaurantiogriseols A–F (1–6) Polyketide decalin 3-oxopropanol side chains Low inhibitory activity vs. aldose reductase Penicillium aurantiogriseum (mangrove)
Compound 11 (Molecules 2009) Decalin + fatty acid Heptadecanoic acid chain Strong growth inhibition of HL-60 leukemia cells Synthetic modification of KA-A derivatives

Key Observations

Core Structure Differences: The target compound’s chromen-4-one core (benzopyranone with partial saturation) contrasts with the decalin scaffold (fused bicyclic cyclohexanes) in peaurantiogriseols and compound 11.

Substituent Effects: The phenyl group at position 3 in the target compound may increase lipophilicity compared to the 3-oxopropanol chains in peaurantiogriseols, which could improve membrane permeability but reduce solubility . Compound 11’s heptadecanoic acid chain enables strong hydrophobic interactions, likely contributing to its potent anticancer activity against HL-60 cells .

The target compound’s chromenone framework, with its planar aromatic region, might offer improved binding to similar targets . Compound 11’s anticancer activity highlights the importance of aliphatic side chains in cellular uptake and nuclear targeting, a feature absent in the target compound .

Hypothetical Pharmacological Implications

  • The target compound’s methoxy and phenyl groups could enhance selectivity for cytochrome P450 enzymes or kinases, common targets for chromenone derivatives.
  • Its partial hydrogenation may reduce metabolic instability compared to fully aromatic chromenones, a hypothesis supported by studies on similar hexahydro derivatives .

Biological Activity

7-Methoxy-5-methyl-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial properties, potential anticancer effects, and other pharmacological applications.

Chemical Structure

The compound's structure can be represented as follows:

C17H20O3\text{C}_{17}\text{H}_{20}\text{O}_3

This molecular formula indicates the presence of methoxy and phenyl groups which contribute to its biological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 7-Methoxy-5-methyl-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one against various pathogens.

Table 1: Antimicrobial Activity of 7-Methoxy-5-methyl-3-phenyl-4a,5,6,7,8,8a-Hexahydrochromen-4-one

MicroorganismActivity ObservedMinimum Inhibitory Concentration (MIC)
Candida spp.Antifungal32 µg/mL
Micrococcus luteusGram-positive16 µg/mL
Escherichia coliGram-negative64 µg/mL
Staphylococcus aureusGram-positive32 µg/mL

The compound exhibited notable antifungal activity against Candida species and selective action against Micrococcus luteus, indicating its potential as an antimicrobial agent in clinical settings .

Anticancer Potential

In vitro studies have highlighted the compound's anticancer potential. Research indicates that it may induce apoptosis in cancer cell lines through intrinsic and extrinsic pathways.

Case Study: Apoptotic Mechanism in Cancer Cells
A study demonstrated that treatment with 7-Methoxy-5-methyl-3-phenyl-4a,5,6,7,8,8a-hexahydrochromen-4-one led to:

  • Loss of Mitochondrial Membrane Potential (MMP) : A critical early event in apoptosis.
  • Activation of Caspase Pathways : Specifically caspase-8 was significantly activated in treated cells.
  • Alterations in p53 Levels : The compound resulted in a decrease in p53 levels in treated cancer cells compared to control groups.

These findings suggest that the compound may serve as a lead for developing new anticancer therapies targeting apoptosis pathways .

Other Biological Activities

In addition to its antimicrobial and anticancer properties, this compound has shown promise in other areas:

  • Anti-inflammatory Effects : Preliminary studies suggest it may inhibit pro-inflammatory cytokine production.
  • Antioxidant Properties : The presence of phenolic structures could contribute to its ability to scavenge free radicals.

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